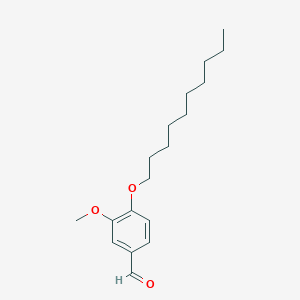

4-(Decyloxy)-M-anisaldehyde

CAS No.: 93206-93-0

Cat. No.: VC16052447

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93206-93-0 |

|---|---|

| Molecular Formula | C18H28O3 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 4-decoxy-3-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3 |

| Standard InChI Key | DFLRQQOMLLBRKN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Decyloxy)-M-anisaldehyde features a benzaldehyde core substituted with:

-

Methoxy group (-OCH₃) at the meta position (C3)

The extended decyloxy chain imparts significant hydrophobicity, while the aldehyde group enables participation in condensation reactions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₈O₃ | |

| SMILES | CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC | |

| InChIKey | DFLRQQOMLLBRKN-UHFFFAOYSA-N | |

| Predicted CCS ([M]+) | 174.6 Ų |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 4-(decyloxy)-M-anisaldehyde are documented, analogous compounds suggest two viable routes:

Alkylation of Vanillin Derivatives

Reaction of 3-methoxy-4-hydroxybenzaldehyde with decyl bromide under basic conditions (K₂CO₃/acetone) :

This method mirrors the synthesis of 4-n-alkoxy vanillic acid derivatives reported in liquid crystal research .

Aldol Condensation

The Magritek protocol for 4-(4’-methoxyphenyl)-3-buten-2-one demonstrates the feasibility of using p-anisaldehyde in base-catalyzed condensations . Adapting this approach could enable the preparation of α,β-unsaturated ketone derivatives from 4-(decyloxy)-M-anisaldehyde.

Physicochemical Properties

Spectral Characteristics

Data extrapolated from structural analogs:

-

IR Spectroscopy:

Expected peaks at 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch), and 2830 cm⁻¹ (O-CH₃) . -

¹H NMR (CDCl₃):

Chemical Behavior and Reactivity

Aldehyde Functionality

The electron-withdrawing aldehyde group facilitates nucleophilic addition reactions. In basic media (e.g., KOH/ethanol), condensation with ketones forms α,β-unsaturated carbonyl compounds, as demonstrated in analogous aldol reactions .

Ether Stability

The decyloxy ether linkage shows resistance to hydrolysis under physiological conditions but may cleave under strong acidic (HCl/H₂O) or reductive (HI) conditions .

Analytical Characterization

Mass Spectrometry

Predicted adduct masses from PubChemLite data:

Table 2: Mass Spectrometric Data

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 293.21114 | 172.6 |

| [M+Na]+ | 315.19308 | 184.2 |

| [M-H]- | 291.19658 | 174.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume